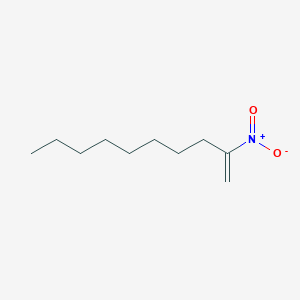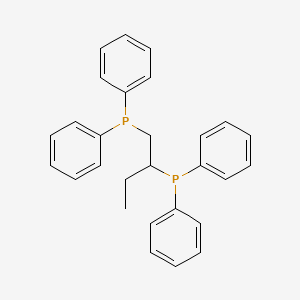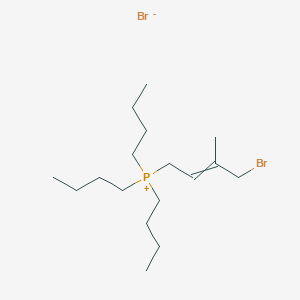
(4-Bromo-3-methylbut-2-en-1-yl)(tributyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-3-methylbut-2-en-1-yl)(tributyl)phosphanium bromide is a chemical compound that features a brominated alkene attached to a tributylphosphanium group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylbut-2-en-1-yl)(tributyl)phosphanium bromide typically involves the reaction of 4-bromo-3-methylbut-2-en-1-yl bromide with tributylphosphine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-3-methylbut-2-en-1-yl)(tributyl)phosphanium bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide or alkoxide ions.
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: The double bond in the alkene can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products
Nucleophilic Substitution: The major products are the corresponding substituted alkenes.
Oxidation: The major product is the phosphine oxide derivative.
Reduction: The major product is the fully saturated alkane.
Aplicaciones Científicas De Investigación
(4-Bromo-3-methylbut-2-en-1-yl)(tributyl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Bromo-3-methylbut-2-en-1-yl)(tributyl)phosphanium bromide involves its reactivity as a phosphonium salt. The compound can act as a nucleophile or electrophile depending on the reaction conditions. The bromine atom can be displaced by nucleophiles, while the phosphonium group can stabilize transition states in various reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromo-3-methylbut-2-en-1-yl)phosphonium bromide: Lacks the tributyl groups, making it less bulky and potentially more reactive.
(4-Bromo-3-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide: Contains triphenyl groups instead of tributyl groups, affecting its solubility and reactivity.
(4-Bromo-3-methylbut-2-en-1-yl)(trimethyl)phosphanium bromide: Smaller alkyl groups, leading to different steric and electronic properties.
Uniqueness
(4-Bromo-3-methylbut-2-en-1-yl)(tributyl)phosphanium bromide is unique due to the presence of the tributyl groups, which provide steric hindrance and influence the compound’s reactivity and solubility. This makes it particularly useful in specific synthetic applications where such properties are advantageous.
Propiedades
Número CAS |
79521-51-0 |
|---|---|
Fórmula molecular |
C17H35Br2P |
Peso molecular |
430.2 g/mol |
Nombre IUPAC |
(4-bromo-3-methylbut-2-enyl)-tributylphosphanium;bromide |
InChI |
InChI=1S/C17H35BrP.BrH/c1-5-8-12-19(13-9-6-2,14-10-7-3)15-11-17(4)16-18;/h11H,5-10,12-16H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
OSFDWEGEMPDOEC-UHFFFAOYSA-M |
SMILES canónico |
CCCC[P+](CCCC)(CCCC)CC=C(C)CBr.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione](/img/structure/B14448515.png)
![N-Butyl-9-methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-sulfonamide](/img/structure/B14448516.png)
![Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane](/img/structure/B14448520.png)
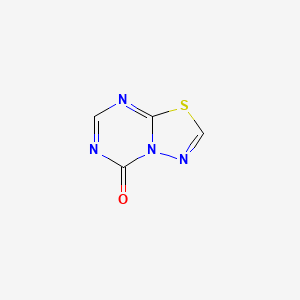

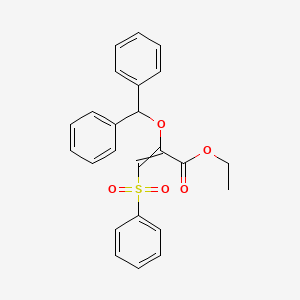
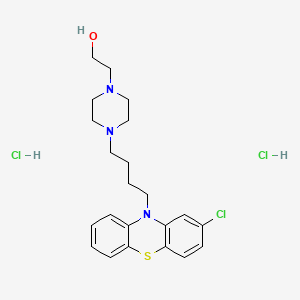
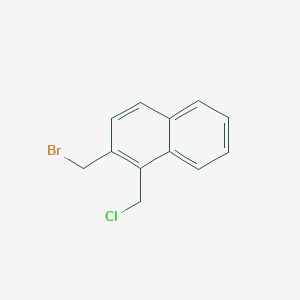
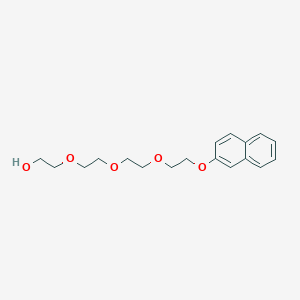
![2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine](/img/structure/B14448577.png)
